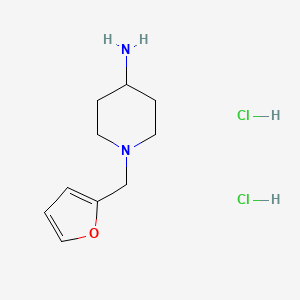

![molecular formula C8H16ClNO2S B3088436 [(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride CAS No. 1185299-63-1](/img/structure/B3088436.png)

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride

Overview

Description

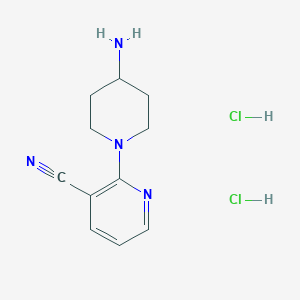

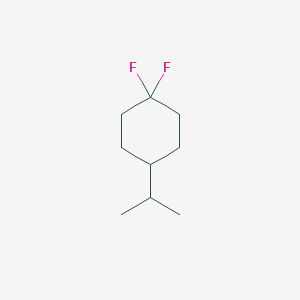

“[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride” is a chemical compound with the molecular formula C8H15NO2S•HCl . It is a biochemical used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H15NO2S.ClH/c10-8(11)7-12-6-5-9-3-1-2-4-9;/h1-7H2,(H,10,11);1H . The molecular weight of this compound is 225.74 g/mol .Scientific Research Applications

Organic Acids in Acidizing Operations

Organic acids, including acetic acid and its derivatives, play significant roles in enhancing oil and gas extraction techniques. These acids are utilized in acidizing operations to remove formation damage and dissolve drilling mud filter cakes, improving the permeability and production efficiency of oil wells. The review by Alhamad et al. (2020) outlines the advantages of using organic acids over traditional hydrochloric acid due to their less corrosive nature and effectiveness in high-temperature applications. Organic acids' retardation performance makes them suitable for standalone solutions or in combination with mineral acids for stimulating reservoirs without the drawbacks of mineral acid use, such as high corrosion rates and sludging tendencies (Alhamad et al., 2020).

Pyrrolidine in Drug Discovery

Pyrrolidine, a core structure in many biologically active compounds, illustrates the importance of nitrogen heterocycles in medicinal chemistry. Li Petri et al. (2021) discuss the versatility of the pyrrolidine ring in drug development, highlighting its role in creating compounds for treating human diseases. The review emphasizes pyrrolidine's contribution to stereochemistry, pharmacophore exploration, and increased three-dimensional coverage, which are crucial for the design of novel therapeutics. This underscores the potential of compounds like "[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride" in the pharmaceutical industry, given their structural similarities (Li Petri et al., 2021).

Irrigation Solutions in Surgical Applications

Acetic acid and its derivatives are explored for their antimicrobial properties in surgical contexts. Caid et al. (2022) review various irrigation solutions, including acetic acid, for preventing prosthetic joint infections (PJIs) during total joint arthroplasty. The study indicates a need for more research to establish evidence-based guidelines for using these solutions effectively. Acetic acid's inclusion suggests a potential application for "this compound" in developing novel antimicrobial agents or surgical adjuvants, given its related chemical structure (Caid et al., 2022).

Properties

IUPAC Name |

2-(2-pyrrolidin-1-ylethylsulfanyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S.ClH/c10-8(11)7-12-6-5-9-3-1-2-4-9;/h1-7H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUVSSFRBJFLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCSCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B3088384.png)

![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B3088398.png)

![[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3088444.png)

![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate](/img/structure/B3088445.png)